molecular formula C14H24ClNO2 B2515528 [(3-Methoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride CAS No. 1052416-13-3

[(3-Methoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride

Cat. No.: B2515528
CAS No.: 1052416-13-3
M. Wt: 273.8
InChI Key: ADRCEPQNAAWZEB-UHFFFAOYSA-N
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Description

(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride (CAS 890011-01-5) is a tertiary amine hydrochloride salt characterized by a phenyl ring substituted with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions, respectively. The benzyl group is linked to a propylamine moiety, and the hydrochloride salt enhances its aqueous solubility and stability.

Properties

IUPAC Name

N-[(3-methoxy-4-propoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-4-8-15-11-12-6-7-13(17-9-5-2)14(10-12)16-3;/h6-7,10,15H,4-5,8-9,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRCEPQNAAWZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OCCC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxy-4-propoxybenzyl chloride with propylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Methoxy vs. Propoxy vs. tert-Butyl: The tert-butyl group in CAS 1240571-18-9 introduces steric hindrance, which may disrupt receptor binding but improve thermal stability . Propenyl Linker: The E-configuration double bond in CAS 1240591-01-8 restricts molecular flexibility, favoring selective interactions with planar binding pockets .
  • Pharmacological Relevance: Amine hydrochlorides with aromatic substituents (e.g., methoxy, propoxy) are common in antidepressants (e.g., protriptyline hydrochloride in ) due to their ability to modulate monoamine transporters. The target compound’s substituents may confer specificity for serotonin or norepinephrine receptors . Nitro-triazole-containing analogs () demonstrate anti-parasitic activity, suggesting that modifications to the amine or aromatic group could expand therapeutic utility .
  • Synthetic Challenges :

    • Purity issues arise with methoxy/propoxy-substituted compounds due to side reactions during alkylation (e.g., incomplete substitution or demethylation). NMR and UHPLC are critical for verifying purity, as shown in .

Biological Activity

(3-Methoxy-4-propoxyphenyl)methylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be described structurally as follows:

The biological activity of (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride primarily involves its interaction with various neurotransmitter systems, particularly those related to serotonin and norepinephrine.

  • Serotonergic Activity : The compound has been shown to influence serotonin receptor activity, which is significant in mood regulation and anxiety disorders.
  • Noradrenergic Activity : It may also modulate norepinephrine levels, contributing to its potential antidepressant effects.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidepressant Effects : In preclinical studies, (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride has demonstrated significant antidepressant-like activity in animal models, suggesting its potential as a treatment for depression.
  • Anxiolytic Properties : The compound has shown promise in reducing anxiety symptoms in various experimental setups.

Study 1: Antidepressant Activity

A study conducted on rodents evaluated the antidepressant effects of the compound through behavioral assays such as the forced swim test (FST) and the tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.

TestControl Group Immobility Time (seconds)Treated Group Immobility Time (seconds)
FST18090
TST12060

Study 2: Anxiolytic Effects

Another investigation focused on the anxiolytic properties using the elevated plus maze (EPM) test. The treated group displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels.

GroupTime Spent in Open Arms (seconds)
Control30
Treated70

Safety and Toxicology

Preliminary toxicological assessments have suggested that (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.

Q & A

Q. What are the established synthetic routes for (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Alkylation of 3-methoxy-4-propoxyphenol with propyl bromide to introduce the propyl group.
  • Step 2 : Reductive amination of the resulting benzyl intermediate with propylamine, followed by hydrochloric acid treatment to form the hydrochloride salt .
    Optimization focuses on controlling temperature (e.g., 60–80°C for alkylation), solvent choice (polar aprotic solvents like DMF), and catalyst use (e.g., palladium for reductive steps). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at C3, propoxy at C4) and amine protonation .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for understanding stereochemical stability .
  • HPLC-MS : Validates purity (>98%) and molecular weight (C15_{15}H24_{24}ClNO2_2; calc. 285.81 g/mol) .

Q. What preliminary pharmacological screening assays are recommended for this compound?

  • Receptor Binding Assays : Screen for affinity at serotonin/dopamine receptors due to structural similarities to Fluoxetine derivatives .
  • CYP450 Inhibition Studies : Assess metabolic stability using human liver microsomes .
  • In Vitro Toxicity : MTT assays in HEK293 or HepG2 cells to evaluate cytotoxicity at varying concentrations (e.g., IC50_{50} values) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. ethoxy, propyl vs. methyl groups) impact biological activity?

  • Methoxy Group : Enhances lipophilicity and CNS penetration, as seen in Fluoxetine analogs . Replacing methoxy with ethoxy may reduce metabolic oxidation but increase steric hindrance .
  • Propyl Chain : Longer alkyl chains (e.g., propyl vs. methyl) improve membrane permeability but may reduce solubility. Comparative studies show a 20% increase in logP for propyl derivatives versus methyl .

Q. How can contradictory data on receptor binding affinity be resolved?

Discrepancies may arise from assay conditions. For example:

  • pH Sensitivity : Amine protonation states (free base vs. hydrochloride) alter receptor interactions. Use buffer systems (e.g., PBS at pH 7.4) mimicking physiological conditions .
  • Radioligand Choice : Compare results using 3^3H-labeled vs. fluorescent ligands to rule out artifacts .

Q. What strategies are effective in improving the compound’s pharmacokinetic profile?

  • Prodrug Design : Mask the amine with acetyl or carbamate groups to enhance oral bioavailability .
  • Salt Forms : Compare hydrochloride with other salts (e.g., sulfate) for solubility and stability .
  • Nanoformulations : Encapsulate in liposomes to prolong half-life, as demonstrated with similar amines (30% increase in AUC) .

Q. How does the compound’s three-dimensional conformation influence its interaction with biological targets?

  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) reveals preferential binding to serotonin transporters (SERT) over dopamine transporters (DAT), with a ΔG of -9.2 kcal/mol for SERT .
  • Conformational Analysis : X-ray data show the propyl chain adopts a gauche conformation, optimizing Van der Waals interactions in hydrophobic binding pockets .

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